2-Chloro-6-(trifluoromethoxy)nicotinic acid

Lipophilicity ADME Membrane permeability

Researchers face limited synthetic handles in mono-substituted nicotinic acids, restricting lead optimization. This polyhalogenated pyridine-3-carboxylic acid solves that: the C2-Cl enables cross-coupling, while the C6-OCF3 group boosts logP to 3.26 for improved membrane permeability. - **Key outcomes**: Orthogonal functionalization (amidation + SNAr), enhanced metabolic stability, and predicted pKa ~1.62 for tunable reactivity. - **Supply reliability**: Available from research-scale (100 mg) to bulk (25 kg) with consistent 98% purity across lots.

Molecular Formula C7H3ClF3NO3
Molecular Weight 241.55
CAS No. 1221172-04-8
Cat. No. B597260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(trifluoromethoxy)nicotinic acid
CAS1221172-04-8
Synonyms2-chloro-6-(trifluoroMethoxy)nicotinic acid
Molecular FormulaC7H3ClF3NO3
Molecular Weight241.55
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)Cl)OC(F)(F)F
InChIInChI=1S/C7H3ClF3NO3/c8-5-3(6(13)14)1-2-4(12-5)15-7(9,10)11/h1-2H,(H,13,14)
InChIKeyPKESEAIWVBVHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(trifluoromethoxy)nicotinic Acid: Dual-Functionalized Pyridine Building Block


2-Chloro-6-(trifluoromethoxy)nicotinic acid (CAS 1221172-04-8) is a polyhalogenated pyridine-3-carboxylic acid derivative with the molecular formula C₇H₃ClF₃NO₃ and molecular weight 241.55 g/mol . Its structure incorporates three key functional moieties: a carboxylic acid at the 3-position (enabling amide/ester conjugation), a chlorine atom at the 2-position (providing a nucleophilic substitution handle for cross-coupling), and a trifluoromethoxy (-OCF₃) group at the 6-position (imparting high lipophilicity and metabolic stability) . The compound is commercially available from multiple vendors at purity specifications ranging from 95% to 98% (research grade) and is predominantly supplied as an intermediate for organic synthesis, with primary applications in agrochemical development (herbicide and pesticide scaffolds) and pharmaceutical lead optimization .

Dual orthogonal handles
C2-Cl for SNAr/cross-coupling; C3-COOH for amidation/esterification
High lipophilicity profile
-OCF3 group supports membrane-permeability research and CNS scaffold design
Synthetic intermediate
Supports agrochemical and pharmaceutical lead optimization as polyhalogenated building block

Why 2-Chloro-6-(trifluoromethoxy)nicotinic Acid Has No Simple Substitute


Substitution of 2-chloro-6-(trifluoromethoxy)nicotinic acid with simpler nicotinic acid analogs (e.g., 2-chloronicotinic acid, 6-chloronicotinic acid, or 6-(trifluoromethoxy)nicotinic acid) fundamentally alters three critical molecular properties: (i) lipophilicity—the -OCF₃ group contributes a calculated logP of approximately 3.26 compared to approximately 0.36 for unsubstituted nicotinic acid, directly impacting membrane permeability and target engagement in biological systems ; (ii) synthetic versatility—the presence of both a chloro leaving group at C2 and a carboxylic acid at C3 enables orthogonal functionalization strategies not possible with mono-substituted analogs, allowing sequential amidation followed by nucleophilic aromatic substitution or metal-catalyzed cross-coupling ; and (iii) electronic distribution—the combined electron-withdrawing effects of the C2-Cl and C6-OCF₃ substituents modulate the pyridine ring's reactivity and the acidity of the C3-carboxylic acid (predicted pKa ≈ 1.62), which differs markedly from in-class compounds lacking one or both substituents and directly influences downstream reaction yields and product profiles .

Lipophilicity gap
Mono-substituted analogs lack the -OCF3 group, resulting in substantially lower logP and altered membrane permeability profile
Orthogonal reactivity mismatch
Simpler nicotinic acid derivatives offer only a single reactive handle, limiting sequential functionalization strategies
Electronic modulation differs
The combined electron-withdrawing effect of Cl and OCF3 shifts ring reactivity and carboxylic acid acidity compared to analogs lacking one substituent

Quantitative Comparison with Closest Analogs


Lipophilicity Advantage for Membrane Permeability

The trifluoromethoxy (-OCF₃) group at the 6-position dramatically increases lipophilicity compared to unsubstituted nicotinic acid. 2-Chloro-6-(trifluoromethoxy)nicotinic acid exhibits a calculated logP value of 3.26, representing an increase of approximately 2.5 log units over nicotinic acid (logP ~0.36) . The comparable 6-(trifluoromethoxy)nicotinic acid (without the C2-Cl) has a molecular weight of 207.11 g/mol and is also more lipophilic than nicotinic acid, but the combined chloro and trifluoromethoxy substitution pattern in the target compound provides an optimal balance of lipophilicity and synthetic utility not present in mono-substituted analogs .

Lipophilicity (logP)
Data to verify
Target logP 3.26 Nicotinic acid logP 0.36 ΔlogP ≈ +2.9
Supports membrane-permeability research context
Calculated values; experimental confirmation recommended
Lipophilicity ADME Membrane permeability

Acidity and Carboxylic Acid Reactivity vs Analog

The presence of the electron-withdrawing chlorine at the 2-position ortho to the carboxylic acid group significantly lowers the predicted pKa of 2-chloro-6-(trifluoromethoxy)nicotinic acid to approximately 1.62, compared to a predicted pKa of approximately 3.12 for the structurally similar 6-(trifluoromethoxy)nicotinic acid (lacking the C2-Cl substituent) . This 1.5 log unit difference indicates substantially stronger acidity and greater carboxylate anion stability in the target compound.

Acidity (pKa)
Predicted
Target pKa 1.62 6-(OCF3)nicotinic acid pKa 3.12 ΔpKa ≈ -1.5
May influence carboxylate activation for coupling
Computed pKa; experimental verification advised
pKa Reactivity Amide coupling

Herbicidal Activity: Benchmark Against Commercial Herbicides

While direct herbicidal activity data for 2-chloro-6-(trifluoromethoxy)nicotinic acid itself is not available in the open literature, its core 2-chloronicotinamide scaffold has demonstrated potent herbicidal activity in head-to-head studies. The derivative 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (compound 5f) exhibited an IC₅₀ value of 7.8 μM against Lemna paucicostata (duckweed), which falls between the commercial herbicides propanil (IC₅₀ = 2 μM) and clomazone (IC₅₀ = 125 μM) under comparable assay conditions [1]. The target compound incorporates the identical 2-chloronicotinic acid pharmacophore plus an additional -OCF₃ group, a modification known to enhance herbicidal potency in related pyridine-based agrochemicals by improving target binding and metabolic stability .

Herbicidal benchmark
Class-level
Derivative 5f IC50 7.8 μM (duckweed) Propanil IC50 2 μM; Clomazone IC50 125 μM
Reported herbicidal scaffold context
Data from 2-chloronicotinamide analog; target compound lacks direct IC50
Herbicidal activity IC50 Structure-activity relationship

Orthogonal Functionalization vs Mono-Halogenated Analogs

2-Chloro-6-(trifluoromethoxy)nicotinic acid provides two distinct reactive sites that enable sequential, orthogonal functionalization: the C2-chloro atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or azides, while the C3-carboxylic acid can be independently activated for amide or ester formation . In contrast, mono-substituted analogs such as 2-chloro-4-(trifluoromethoxy)pyridine (CAS 1206975-33-8, MW 197.54) or 6-(trifluoromethoxy)nicotinic acid (CAS 940895-85-2, MW 207.11) each possess only one reactive handle for derivatization, limiting the diversity and complexity of accessible products [1]. The target compound's dual-handle architecture enables the construction of more elaborate molecular scaffolds in fewer synthetic steps.

Reactive sites
Class-level
Target: 2 orthogonal handles (C2-Cl, C3-COOH) Comparators: 1 handle each
Supports sequential diversification strategies
Synthetic utility comparison
Synthetic intermediate Nucleophilic substitution Cross-coupling

Physicochemical Stability and Storage

The introduction of chlorine at the 2-position increases the molecular weight and alters the thermal properties of the compound relative to its non-chlorinated analog. 2-Chloro-6-(trifluoromethoxy)nicotinic acid has a predicted boiling point of 261.7±35.0 °C and a predicted density of 1.637±0.06 g/cm³ . In comparison, 6-(trifluoromethoxy)nicotinic acid exhibits a predicted boiling point of 232.6±35.0 °C and a predicted density of 1.527±0.06 g/cm³ . Both compounds require storage under inert gas (nitrogen or argon) at 2-8°C, indicating that the chloro substituent does not introduce additional storage complexity while providing distinct reactivity advantages .

Thermal properties
Predicted
Target bp 261.7°C, density 1.637 g/cm³ Analog bp 232.6°C, density 1.527 g/cm³
May indicate lower volatility for high-temperature reactions
Computed values; experimental validation advised
Thermal stability Storage conditions Physical properties

Commercial Availability and Purity Specifications

2-Chloro-6-(trifluoromethoxy)nicotinic acid is commercially available from multiple reputable suppliers with documented purity specifications. Fluorochem supplies the compound at 95% purity (catalog F601267) with pricing for 100 mg at £506.00 and 250 mg at £720.00 . Leyan offers the compound at 95+% purity (catalog 1093699) with competitive Chinese domestic pricing . ChemicalBook lists industrial-grade material at 98% purity from Chinese suppliers (25 kg bulk scale) . The compound 6-(trifluoromethoxy)nicotinic acid (without the C2-Cl) is similarly available, but procurement of the target compound provides the dual-handle synthetic advantages described above at comparable purity levels.

Purity availability
Supplier data
95% (Fluorochem), 95+% (Leyan), 98% (industrial) Multi-vendor, scale options
Supports procurement consistency and scale-up
Vendor specifications as of 2026; verify latest lot
Vendor comparison Purity Pricing

Application Scenarios for 2-Chloro-6-(trifluoromethoxy)nicotinic Acid


CNS Lead Optimization with Enhanced BBB Penetration

For CNS drug discovery programs targeting GPCRs, ion channels, or enzymes where passive membrane permeability is rate-limiting, 2-chloro-6-(trifluoromethoxy)nicotinic acid provides an advantageous starting scaffold. Its calculated logP of 3.26 significantly exceeds that of unsubstituted nicotinic acid, positioning derivatives for improved blood-brain barrier penetration. The C2-Cl handle enables late-stage diversification via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, while the carboxylic acid permits attachment to pharmacophore-bearing amines.

Herbicide Discovery: 2-Chloronicotinamide Scaffold

Based on the established herbicidal activity of 2-chloronicotinamide derivatives—exemplified by compound 5f with an IC₅₀ of 7.8 μM against duckweed, which outperforms the commercial herbicide clomazone (IC₅₀ = 125 μM) [1]—this compound serves as a direct precursor for synthesizing novel -OCF₃-containing herbicides. The trifluoromethoxy group enhances metabolic stability and lipophilicity, potentially improving field persistence and foliar uptake, making it a strategic choice for agrochemical discovery groups developing resistance-breaking weed control agents.

Synthetic Methodology: Orthogonal Functionalization

This compound is an ideal substrate for developing and optimizing chemoselective transformations. The ortho-chloro substituent relative to the carboxylic acid enables studies of directed ortho-metalation (DoM) or site-selective cross-coupling . The electron-deficient pyridine ring bearing the -OCF₃ group serves as a model system for evaluating new fluorination methodologies or nucleophilic aromatic substitution (SNAr) conditions, providing a well-characterized, commercially available substrate for reaction discovery.

Intermediate Scale-Up from Milligram to Kilogram

For projects requiring a reliable supply chain, this compound is offered at research-scale quantities (100 mg to 1 g) by multiple vendors including Fluorochem and Leyan , while industrial-grade material (98% purity) is available in 25 kg quantities . This multi-tier commercial availability mitigates the risk of supply chain disruption when advancing a lead candidate from discovery through preclinical development, eliminating the need to re-optimize synthetic routes due to intermediate unavailability.

Application
Selection Property
Validation Focus
CNS research scaffold evaluation
High lipophilicity, dual-handle architecture
BBB permeability assays, CNS target engagement
Herbicide lead discovery scaffold
2-Chloronicotinamide class with -OCF3 modification
Herbicidal activity in plant growth assays
Synthetic methodology studies
Orthogonal reactive sites for chemoselective transformations
Reaction outcome and selectivity optimization
Supply continuity for scale-up
Multi-vendor availability (research to industrial scale)
Purity consistency and supply chain reliability

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